

# methyl 4-carbamothioylbenzoate chemical properties

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## Compound of Interest

Compound Name: Methyl 4-carbamothioylbenzoate

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An In-depth Technical Guide to the Chemical Properties of **Methyl 4-Carbamothioylbenzoate**

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of **methyl 4-carbamothioylbenzoate** (CAS No: 80393-38-0). As a member of the thioamide class of compounds, this molecule holds significant interest for researchers in medicinal chemistry and materials science. Thioamides are recognized as important bioisosteres of amides, offering modified physicochemical properties such as enhanced metabolic stability and unique hydrogen bonding capabilities.[1][2][3] This document details a robust synthetic protocol for its preparation from methyl 4-cyanobenzoate, provides an analysis of its key spectroscopic signatures, discusses its reactivity and stability, and explores its relevance in drug discovery and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

## Introduction: The Significance of the Thioamide Moiety

The thioamide functional group, a sulfur analog of the amide, is a cornerstone in modern medicinal chemistry and drug design.[4][5] The substitution of the amide oxygen with a larger, less electronegative sulfur atom induces significant changes in the molecule's electronic and

steric properties.[6] These changes often translate into valuable pharmacological advantages, including:

- **Enhanced Proteolytic Stability:** Thioamide bonds are significantly more resistant to cleavage by metabolic enzymes (proteases) compared to their amide counterparts, which can increase the in-vivo half-life of peptide-based drugs.[2][6]
- **Modulated Receptor Binding:** The altered hydrogen bonding capacity and dipole moment of the thioamide group can lead to different or improved interactions with biological targets.[2]
- **Bioisosteric Replacement:** Thioamides serve as effective bioisosteres not only for amides but also for carboxylic acids and sulfonamides, providing a powerful strategy to fine-tune a lead compound's potency, selectivity, and pharmacokinetic profile.[1][2][3]

**Methyl 4-carbamothioylbenzoate** incorporates this critical thioamide functionality onto a benzoate scaffold, making it a valuable building block for synthesizing more complex molecules with potential therapeutic applications.

## Physicochemical and Structural Properties

**Methyl 4-carbamothioylbenzoate** is a solid at room temperature with a defined melting point, indicating a stable crystalline structure.[7] Its key properties are summarized below.

Property	Value	Source
CAS Number	80393-38-0	[7]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub> S	[7]
Molecular Weight	195.24 g/mol	[7]
Physical Form	Solid	[7]
Melting Point	185 - 186 °C	[7]
InChI Key	FWQVHCUKDCCJSJ-UHFFFAOYSA-N	[7]
SMILES	COC(=O)c1ccc(cc1)C(=S)N	[8]

Below is a diagram illustrating the primary functional groups and structural features of the molecule.

Key structural features of the molecule.

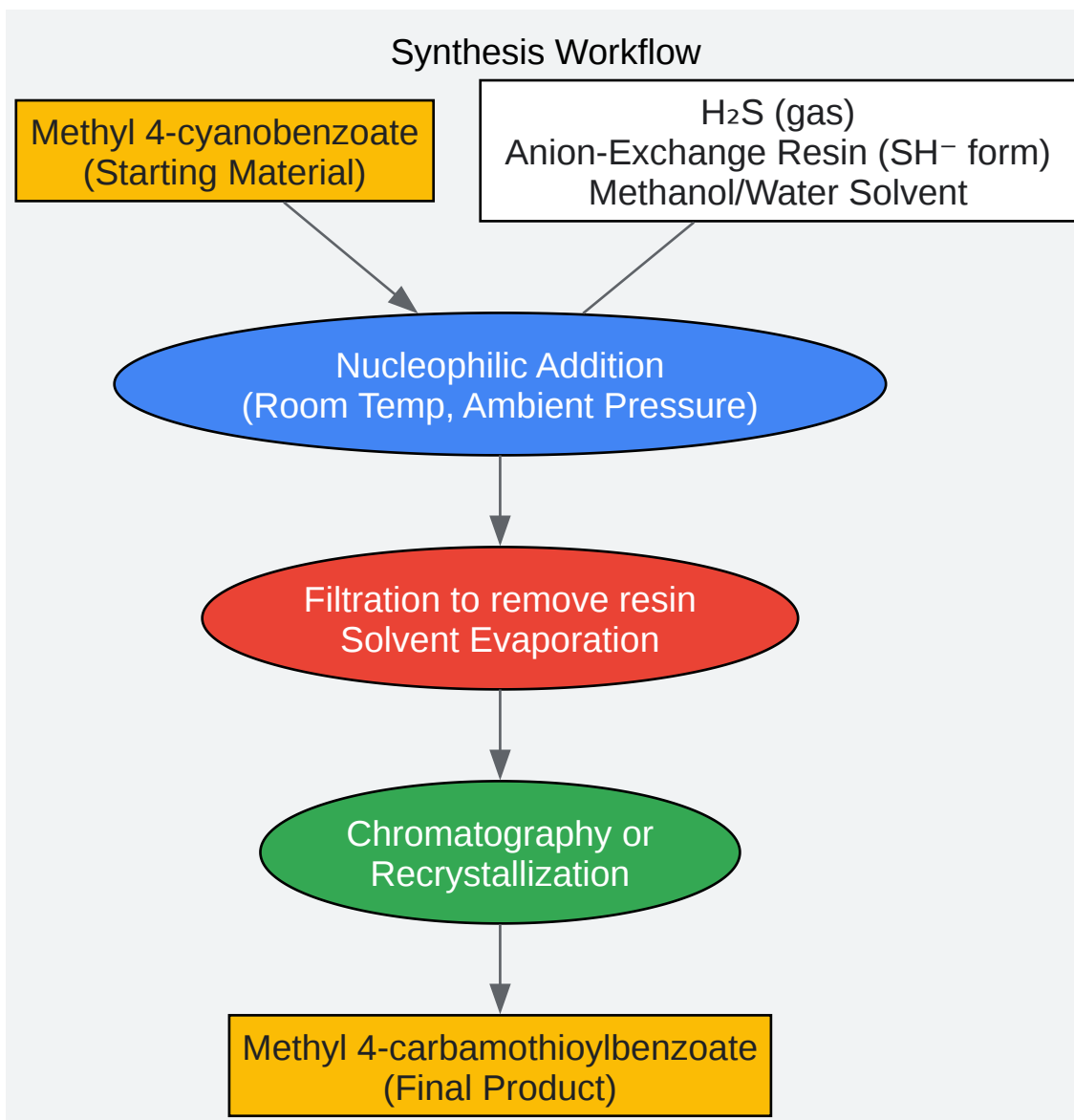
## Synthesis and Mechanistic Considerations

The conversion of nitriles to primary thioamides is a fundamental transformation in organic synthesis. Several methods exist, often involving a sulfur source that adds across the carbon-nitrogen triple bond.<sup>[9][10]</sup> A reliable and mild approach utilizes hydrogen sulfide gas in the presence of a basic catalyst, such as an anion-exchange resin.<sup>[11]</sup> This method avoids harsh conditions and often results in high yields of the desired thioamide.<sup>[11]</sup>

The precursor, methyl 4-cyanobenzoate, is a commercially available and stable starting material.<sup>[8][12][13][14]</sup>

## Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of **methyl 4-carbamothioylbenzoate** from its nitrile precursor.



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From nitrile to thioamide.

## Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of primary thioamides from nitriles using an anion-exchange resin.<sup>[11]</sup>

Materials:

- Methyl 4-cyanobenzoate (1.0 eq)

- Anion-exchange resin (e.g., Dowex 1X8, SH<sup>-</sup> form)
- Methanol/Water (3:2 v/v mixture)
- Hydrogen sulfide (gas cylinder)
- Standard glassware for organic synthesis

#### Procedure:

- **Resin Preparation:** If not already in the SH<sup>-</sup> form, the anion-exchange resin should be prepared by washing it thoroughly with aqueous sodium hydrogen sulfide (NaSH) solution, followed by deionized water until the washings are neutral.
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve methyl 4-cyanobenzoate (5 mmol) in the methanol/water solvent mixture (50 mL).
- **Catalyst Addition:** Add the freshly prepared anion-exchange resin (approx. 10 mL) to the solution.
- **Thionation:** Begin gently stirring the suspension. Introduce a slow, steady stream of hydrogen sulfide gas into the mixture at room temperature and ambient pressure. The gas inlet should be positioned below the surface of the liquid to ensure efficient bubbling.
- **Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Aliquots can be taken periodically, filtered to remove the resin, and spotted on a TLC plate.
- **Work-up:** Upon completion, stop the H<sub>2</sub>S flow and filter the reaction mixture to remove the anion-exchange resin. Wash the resin with a small amount of the solvent mixture.
- **Isolation:** Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure **methyl 4-**

**carbamothioylbenzoate.**

Causality: The anion-exchange resin in its  $\text{SH}^-$  form acts as a solid-phase catalyst, delivering the hydrosulfide nucleophile directly to the reaction medium. This heterogeneous catalysis simplifies work-up, as the catalyst is easily removed by filtration. The use of a polar protic solvent system like methanol/water aids in dissolving the starting material and facilitating the proton transfer steps in the mechanism.

## Spectroscopic and Analytical Characterization

The structural elucidation of **methyl 4-carbamothioylbenzoate** relies on a combination of standard spectroscopic techniques.<sup>[15][16]</sup> The expected data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and Mass Spectrometry are summarized below.

Technique	Expected Signature Features
$^1\text{H}$ NMR	~8.0-8.2 ppm: Doublet, 2H (aromatic protons ortho to ester). ~7.8-8.0 ppm: Doublet, 2H (aromatic protons ortho to thioamide). ~3.9 ppm: Singlet, 3H (methyl ester, $-\text{OCH}_3$ ). Broad Singlet: 2H (thioamide, $-\text{NH}_2$ ). The chemical shift can vary significantly.
$^{13}\text{C}$ NMR	~200-210 ppm: Thiocarbonyl carbon ( $\text{C}=\text{S}$ ). ~165-170 ppm: Carbonyl carbon ( $\text{C}=\text{O}$ ). ~125-145 ppm: Aromatic carbons (4 signals expected for a p-disubstituted ring). ~52 ppm: Methyl carbon ( $-\text{OCH}_3$ ).
IR ( $\text{cm}^{-1}$ )	3300-3100: N-H stretching (pair of bands for primary thioamide). ~1720: $\text{C}=\text{O}$ stretching (ester). ~1600: Aromatic $\text{C}=\text{C}$ stretching. 1400-1200: $\text{C}=\text{S}$ stretching (often coupled with other vibrations, can be weak).
MS ( $m/z$ )	195: Molecular ion peak ( $\text{M}^+$ ). 164: $[\text{M} - \text{OCH}_3]^+$ . 136: $[\text{M} - \text{COOCH}_3]^+$ . 120: $[\text{M} - \text{CSNH}_2]^+$ .

## Reactivity and Stability

The chemical behavior of **methyl 4-carbamothioylbenzoate** is dictated by its three primary functional groups: the thioamide, the ester, and the aromatic ring.

- **Thioamide Group:** The thioamide is the most reactive site for many transformations. It can act as a nucleophile through the sulfur or nitrogen atom and is a key building block for synthesizing sulfur- and nitrogen-containing heterocycles, such as thiazoles.<sup>[17]</sup> Compared to amides, thioamides are generally more stable towards acid- and base-catalyzed hydrolysis.<sup>[2][6][18]</sup>
- **Ester Group:** The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-carbamothioylbenzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
- **Stability:** The compound should be stored in a cool, dry place away from strong oxidizing agents. While generally more stable than the corresponding amide to enzymatic degradation, prolonged exposure to harsh pH conditions or high temperatures may lead to decomposition.<sup>[19][20]</sup>

## Applications in Research and Drug Discovery

The unique properties of the thioamide group make **methyl 4-carbamothioylbenzoate** a compound of interest for pharmaceutical and materials science research.

- **Medicinal Chemistry Building Block:** This compound serves as an excellent starting point for the synthesis of more complex molecules. The thioamide and ester groups provide two distinct handles for further chemical modification. It is a precursor for developing novel compounds targeting a wide range of diseases, including cancer, as well as microbial and viral infections.<sup>[1][3]</sup>
- **Bioisosteric Scaffolding:** Researchers can use this molecule in structure-activity relationship (SAR) studies to directly compare the effects of a thioamide versus an amide or carboxylic acid at a specific position. The parent amide, methyl 4-carbamoylbenzoate, is used in pharmacological research and as an intermediate in organic synthesis.<sup>[21]</sup> By analogy, the thioamide version allows for systematic exploration of bioisosteric replacement.

- Prodrug Development: The biotransformation of thioamides is a known mechanism for prodrug activation, most notably in the case of the antitubercular agent ethionamide.[4] This suggests that molecules derived from **methyl 4-carbamothioylbenzoate** could be designed as prodrugs that are activated by specific enzymes in target cells or tissues.

## Safety and Handling

According to its safety profile, **methyl 4-carbamothioylbenzoate** is harmful if swallowed, in contact with skin, or if inhaled.[7]

- Hazard Codes: H302, H312, H332.[7]
- Precautionary Measures:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
  - P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves, should be strictly followed when handling this compound.

## Conclusion

**Methyl 4-carbamothioylbenzoate** is a functionally rich and synthetically accessible molecule. Its combination of a stable aromatic core, a reactive methyl ester, and the medicinally significant thioamide group makes it a valuable tool for chemists. The detailed synthetic and analytical data provided in this guide serve as a foundation for its application in diverse research areas, particularly in the rational design of novel therapeutic agents and functional materials. The principles of thioamide chemistry, exemplified by this compound, continue to offer exciting opportunities for innovation in drug discovery and development.



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- To cite this document: BenchChem. [methyl 4-carbamothioylbenzoate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610325#methyl-4-carbamothioylbenzoate-chemical-properties]

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